
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide, commonly known as DMQX, is a synthetic compound that is widely used in scientific research for its ability to block the activity of a specific type of glutamate receptor in the brain. Glutamate is one of the most important neurotransmitters in the brain, and its receptors play a crucial role in many physiological and pathological processes. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
DMQX blocks the activity of AMPA receptors by binding to a specific site on the receptor called the ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits the flow of ions through the receptor channel. This ultimately leads to a decrease in the excitability of neurons and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by DMQX has several biochemical and physiological effects. It can reduce the release of neurotransmitters, such as glutamate and dopamine, and decrease the activity of intracellular signaling pathways, such as the protein kinase C pathway. This can lead to a decrease in neuronal excitability, synaptic plasticity, and long-term potentiation, which are all important processes for learning and memory.
実験室実験の利点と制限
One of the major advantages of using DMQX in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to specifically study the function of these receptors without affecting other glutamate receptors or ion channels. However, one of the limitations of DMQX is its short half-life, which can make it difficult to maintain a stable blockade of AMPA receptors over long periods of time.
将来の方向性
DMQX has several potential future directions in scientific research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and anxiety. Another area of interest is its role in synaptic plasticity and learning and memory, which could lead to the development of new drugs for cognitive enhancement. Additionally, DMQX could be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.
合成法
The synthesis of DMQX involves several steps, starting with the reaction between 2-nitroaniline and ethyl acetoacetate to form 2-nitrophenylacetoacetate. This intermediate is then reacted with 2-bromo-4-methoxyaniline to form 2-bromo-4-methoxyphenylacetoacetate. The final step involves the reaction between 2-bromo-4-methoxyphenylacetoacetate and N,N-dimethylamine to form DMQX.
科学的研究の応用
DMQX is primarily used in scientific research to study the function of glutamate receptors in the brain. It is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is one of the major types of glutamate receptors in the brain. By blocking the activity of AMPA receptors, DMQX can help researchers understand the role of glutamate in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(21)12-7-9-13(10-8-12)22-16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLGDDWRHZAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

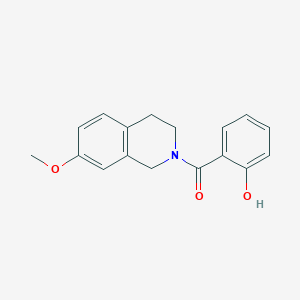
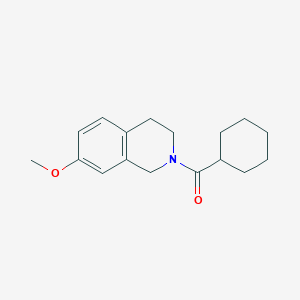
![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
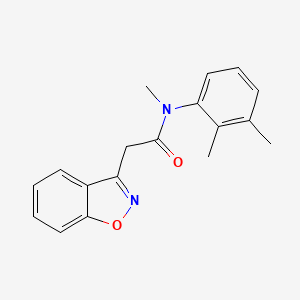

![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
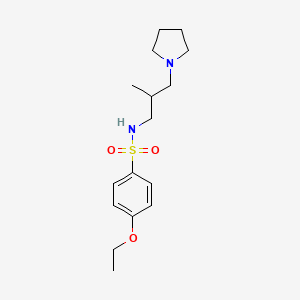
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
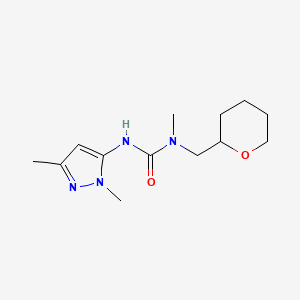
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
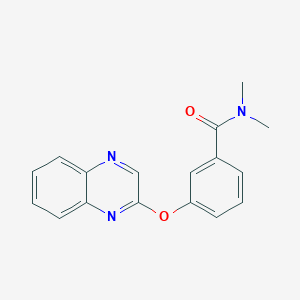
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)